

Role of 1,3-Bis(4-piperidyl)propane as a versatile building block

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Compound of Interest

Compound Name: 1,3-Bis(4-piperidyl)propane

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An In-depth Technical Guide to **1,3-Bis(4-piperidyl)propane** as a Versatile Building Block

Introduction

1,3-Bis(4-piperidyl)propane, also known by its IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a bifunctional organic compound featuring two piperidine rings connected by a flexible three-carbon propane linker.^{[1][2]} This unique structure, combining rigid heterocyclic scaffolds with a non-rigid chain, makes it an exceptionally versatile building block in several scientific domains. Its two secondary amine groups provide reactive sites for a wide array of chemical transformations, establishing it as a valuable precursor in medicinal chemistry, materials science, and coordination chemistry.^{[1][3]} This guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of **1,3-Bis(4-piperidyl)propane** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

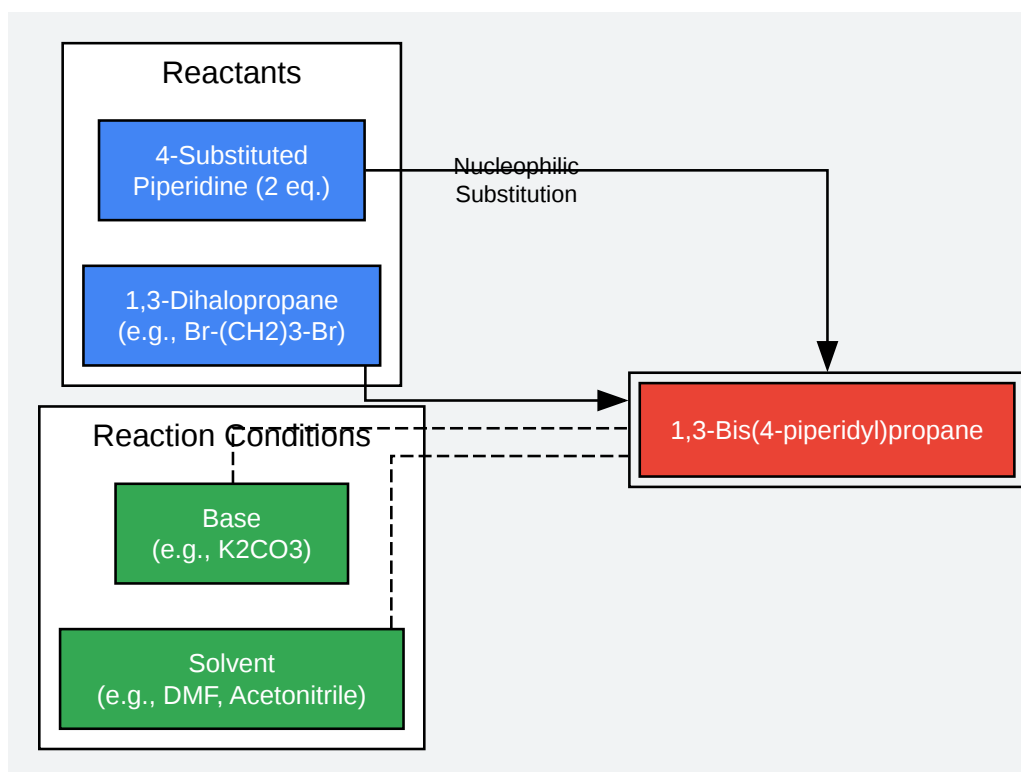
1,3-Bis(4-piperidyl)propane is typically a white to off-white solid at room temperature and is soluble in polar organic solvents.^{[3][4]} The presence of two basic nitrogen atoms within the piperidine rings allows it to participate in hydrogen bonding and protonation.^[3] A summary of its key properties is presented below.

Property	Value	References
CAS Number	16898-52-5	[1][5]
Molecular Formula	C ₁₃ H ₂₆ N ₂	[3][6]
Molecular Weight	210.36 g/mol	[1][7]
Melting Point	65-68.5 °C	[5][6][8]
Boiling Point	327 °C	[5][6]
Density	~0.894 - 0.957 g/cm ³	[5][6]
IUPAC Name	4-(3-piperidin-4-ylpropyl)piperidine	[1][2]
Synonyms	4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane	[2][3]

Synthesis of 1,3-Bis(4-piperidyl)propane

The synthesis of **1,3-Bis(4-piperidyl)propane** is most commonly achieved through classical organic reactions such as nucleophilic substitution and alkylation.[1] A prevalent and direct method involves the double alkylation of piperidine derivatives.

One established route is the reaction of a 4-substituted piperidine with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. The base facilitates the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[1]



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Caption: General workflow for the synthesis of **1,3-Bis(4-piperidyl)propane**.

Applications as a Versatile Building Block

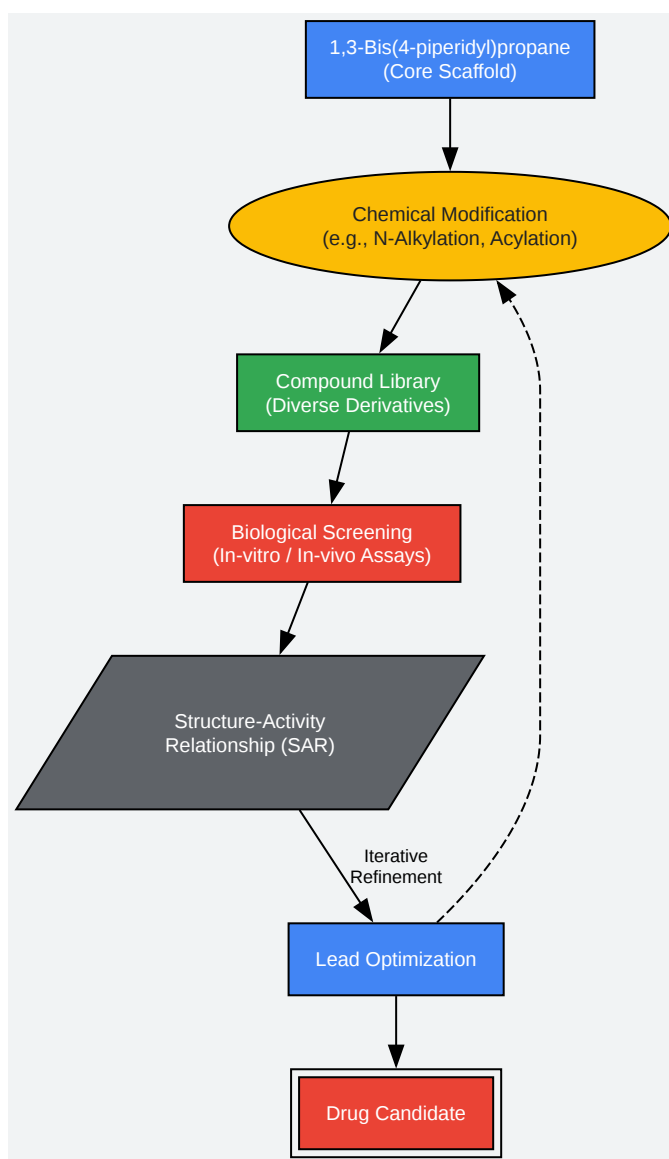
The bifunctional nature of **1,3-Bis(4-piperidyl)propane** makes it an ideal starting material or intermediate in numerous synthetic pathways.^[1]

Medicinal Chemistry and Drug Discovery

The piperidine moiety is a well-established privileged scaffold in drug discovery, and this compound provides a direct route to novel therapeutics.^[1]

- **Core Scaffold:** It serves as a central framework for designing new therapeutic agents. Derivatives have shown significant promise in research targeting neurodegenerative diseases like Alzheimer's disease and certain types of cancer.^[1]
- **Flexible Linker:** The propane chain acts as a flexible linker to connect two pharmacophores, a common strategy in designing molecules that can bind to multiple targets or interact with different pockets of a single target protein.

- SAR Studies: Its reactive amine groups allow for the straightforward synthesis of a library of derivatives, which is crucial for structure-activity relationship (SAR) studies to optimize lead compounds.[1] For instance, derivatives have been explored for potential antileukemic and anticonvulsant properties.[1]



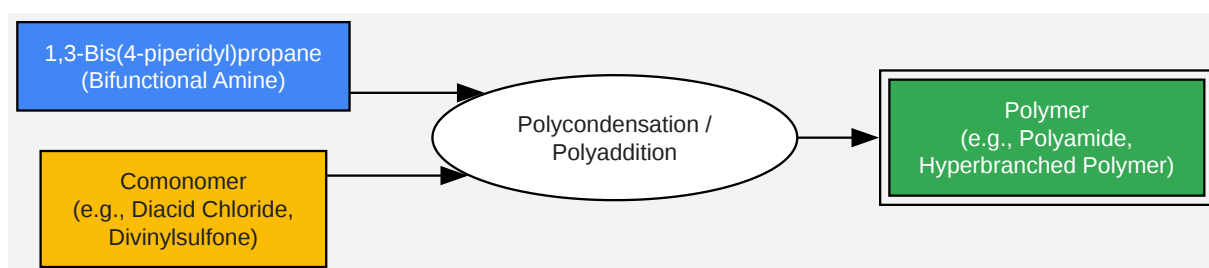
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Caption: Role of **1,3-Bis(4-piperidyl)propane** in a typical drug discovery workflow.

Materials Science and Polymer Chemistry

The ability of **1,3-Bis(4-piperidyl)propane** to act as a monomer or cross-linking agent is key to its utility in materials science.[1]

- **Polymer Synthesis:** It has been used as a monomer in the synthesis of hyperbranched copolymers by reacting it with monomers like divinylsulfone.[1][6][8] It is also a reactant for creating long-chain polymers such as polyamides and polyureas, and has been used with maleic anhydride and sulfur to create poly(amide-thioamide) polymers.[1]
- **Hydrogels and Micelles:** The compound is a valuable reactant for creating hydrogels and polymeric micelles, which are of significant interest for advanced drug delivery systems.[1]



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Caption: Use of **1,3-Bis(4-piperidyl)propane** as a monomer in polymer synthesis.

Coordination Chemistry

In coordination chemistry, **1,3-Bis(4-piperidyl)propane** functions as a flexible N-donor ligand. The nitrogen atoms can coordinate with metal ions, and the adaptable propane linker allows for the formation of diverse supramolecular structures, making it a compound of interest in constructing coordination polymers and metal-organic frameworks (MOFs).[1][5][9] For example, it has been used to synthesize two- and three-dimensional cadmium-organic frameworks.[6][8]

Experimental Protocols: Key Reactions

The nucleophilic character of the secondary amine groups is central to the utility of **1,3-Bis(4-piperidyl)propane** as a building block. N-alkylation is a fundamental transformation used to append a vast range of functional groups.

General Protocol for N,N'-Dialkylation via Nucleophilic Substitution

This protocol describes a general method for the direct dialkylation of **1,3-Bis(4-piperidyl)propane** using an alkyl halide.

Materials:

- **1,3-Bis(4-piperidyl)propane** (1.0 eq.)
- Alkyl halide (e.g., Iodomethane, Benzyl bromide) (2.2 - 2.5 eq.)
- Base (e.g., anhydrous Potassium Carbonate (K_2CO_3), Diisopropylethylamine (DIPEA)) (3.0 - 4.0 eq.)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **1,3-Bis(4-piperidyl)propane** (1.0 eq.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
- Add the base (e.g., finely powdered K_2CO_3 , 3.0 eq.). Stir the suspension for 15-30 minutes at room temperature.
- Add the alkyl halide (2.2 eq.) to the mixture. Depending on the reactivity of the halide, the addition can be done dropwise or in portions to control any potential exotherm.
- Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir.^[10]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.^[11]
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure to remove the solvent.

- Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-dialkylated product.^{[10][11]}

Conclusion

1,3-Bis(4-piperidyl)propane is a powerful and versatile building block whose value stems from its distinct structural features: two reactive piperidine nitrogens bridged by a flexible propane linker. This configuration provides a robust platform for generating molecular diversity, making it an indispensable tool in the synthesis of novel pharmaceuticals, advanced polymers, and complex coordination frameworks.^[1] Its continued application in both academic and industrial research underscores its significance in the ongoing development of new materials and therapeutic agents.

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